4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
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Description
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide” are not available, compounds with a pyrrolidine ring are often involved in various chemical reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design bioactive compounds. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug development .
- Researchers have synthesized derivatives of this compound, exploring its potential as a drug candidate. Investigating its pharmacokinetics, oral bioavailability, and selectivity against specific targets is crucial .
- The pyrrolidine ring’s stereochemistry and substituent orientation can influence interactions with enantioselective proteins. Researchers may explore this compound’s anti-inflammatory properties by modulating its stereochemistry .
- SAR studies have shown that N’-substituents impact antibacterial activity. For instance, N’-Ph substituents exhibit higher activity than N’-Et or N’-H groups .
- The compound’s pyrrolidine and pyridine rings contribute to its heterocyclic nature. Researchers can investigate its reactivity, synthetic routes, and functionalization strategies .
- Researchers have used classical molecular simulation methods to study the arrangement of intercalated molecules, including this compound and its derivatives. Understanding their interactions and binding modes is essential for drug design .
- The spatial arrangement of substituents around the pyrrolidine ring affects the biological profile of drug candidates. Researchers can explore how different stereoisomers interact with specific protein targets .
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory Agents
Antibacterial Activity
Heterocyclic Chemistry
Molecular Simulation Studies
Biological Profiling and Target Selectivity
properties
IUPAC Name |
4-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-7-13(22-10-11)16(21)18-9-12-4-5-17-14(8-12)19-6-2-3-15(19)20/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFGMMEXPYHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide |
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